Methyl 3-(4-methylphenyl)benzoate

Vue d'ensemble

Description

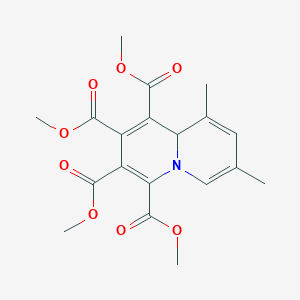

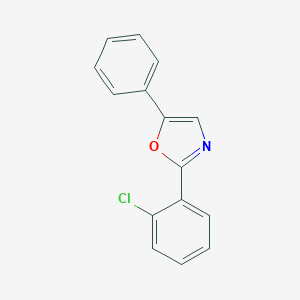

Methyl 3-(4-methylphenyl)benzoate is an ester. The structure of this compound resembles phenyl benzoate and 4-methoxyphenyl benzoate in terms of similar geometric parameters . The dihedral angle between the phenyl and benzene rings in 4-methylphenyl benzoate is 60.17 (7)° .

Synthesis Analysis

Esters like this compound can be synthesized from carboxylic acids reacting with alcohols in the presence of an acid catalyst . Acid chlorides and acid anhydrides also react with alcohols to form esters .Molecular Structure Analysis

The molecular formula of this compound is C15H14O2 . The structure of this compound resembles phenyl benzoate and 4-methoxyphenyl benzoate . The dihedral angle between the phenyl and benzene rings in 4-methylphenyl benzoate is 60.17 (7)° .Chemical Reactions Analysis

Esters can undergo several reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Esters can also be converted to amides via an aminolysis reaction . They can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction . Esters can also be reduced to form alcohols or aldehydes depending on the reducing agent . They also react with organometallic compounds to form tertiary alcohols .Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.27 . It is a solid at room temperature .Safety and Hazards

Orientations Futures

As an ester, Methyl 3-(4-methylphenyl)benzoate has potential applications in various fields. Esters are frequently the source of flavors and aromas in many fruits and flowers . They also make up the bulk of animal fats and vegetable oils . Esters are also present in a number of important biological molecules and have several commercial and synthetic applications . For example, polyester molecules make excellent fibers and are used in many fabrics . A knitted polyester tube, which is biologically inert, can be used in surgery to repair or replace diseased sections of blood vessels .

Mécanisme D'action

Target of Action

Methyl 3-(4-methylphenyl)benzoate is a cell-permeable compound that targets β-catenin . β-catenin is a key functional protein in cellular processes such as adhesion and cellular signaling . It plays a crucial role in the Wnt signaling pathway, which is involved in cell growth and differentiation .

Mode of Action

This compound interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation . Ubiquitination is a process that marks proteins for degradation, and proteasomal degradation is the mechanism by which these marked proteins are broken down .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt/β-catenin signaling pathway . By promoting the degradation of β-catenin, this compound downregulates Wnt/β-catenin target genes . This can have downstream effects on various cellular processes, including cell growth and differentiation .

Pharmacokinetics

It is known to be soluble in dmso , which suggests it may have good bioavailability

Result of Action

The result of this compound’s action is the inhibition of Wnt/β-catenin signaling . This can lead to decreased cell proliferation, particularly in Wnt-dependent cancer cells . Therefore, this compound exhibits potent anti-tumor effects selectively on Wnt-dependent cancer cells .

Propriétés

IUPAC Name |

methyl 3-(4-methylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-6-8-12(9-7-11)13-4-3-5-14(10-13)15(16)17-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYLHRKOAGCJRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362736 | |

| Record name | Methyl 3-(4-methylphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114772-33-7 | |

| Record name | Methyl 3-(4-methylphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile](/img/structure/B184782.png)